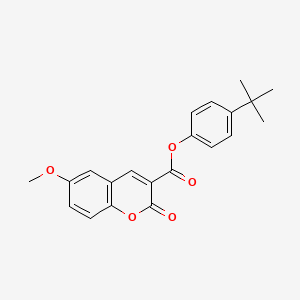
2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been extensively studied for its potential therapeutic applications. It has been reported to possess antimicrobial, antifungal, antitumor, anti-inflammatory, and analgesic activities. Several studies have also investigated its potential as a neuroprotective agent, as well as its effect on diabetes and metabolic disorders.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is not fully understood. However, it has been suggested that the compound exerts its biological activities through various mechanisms, including inhibition of enzymes, modulation of signaling pathways, and interaction with cellular receptors.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to inhibit the growth of several microbial and fungal strains, including Candida albicans and Aspergillus niger. It has also been shown to induce apoptosis in cancer cells and inhibit the production of inflammatory cytokines. In addition, the compound has been reported to improve insulin sensitivity and reduce glucose levels in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole is its diverse biological activities, which make it a promising candidate for drug development. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to work with in lab experiments.
Orientations Futures
Several future directions for research on 2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole can be identified. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a neuroprotective agent, particularly in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, the compound's potential as a therapeutic agent for metabolic disorders such as diabetes and obesity warrants further investigation.
Méthodes De Synthèse
The synthesis of 2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole involves the reaction of 4-methoxybenzoyl hydrazide with phenyl isothiocyanate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds via the formation of an intermediate isothiocyanate, which then reacts with the hydrazide to form the thiadiazole ring. The final product is obtained after purification by column chromatography or recrystallization.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c1-18-13-9-7-12(8-10-13)15-17-16-14(19-15)11-5-3-2-4-6-11/h2-10,15,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDJJFBKDRQPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NN=C(S2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386340 |
Source


|
| Record name | STK369942 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-5-phenyl-2,3-dihydro-1,3,4-thiadiazole | |
CAS RN |
82243-08-1 |
Source


|
| Record name | STK369942 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B4926397.png)
![3-[4-(4-morpholinylcarbonyl)-3-(4-nitrophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4926404.png)
![1-[2-(3-fluorophenyl)ethyl]-N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4926422.png)
![5-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B4926426.png)

![ethyl 4-{[(2-amino-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl)carbonyl]amino}benzoate](/img/structure/B4926443.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}methylamine](/img/structure/B4926448.png)
![diethyl {[(2-chlorobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B4926455.png)
![2-[(2-methylbenzoyl)amino]-N-propyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4926463.png)

![N-cyclopropyl-3-{[1-(4-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B4926492.png)

![2-(5-{[5-(4-methyl-3-nitrophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4926505.png)